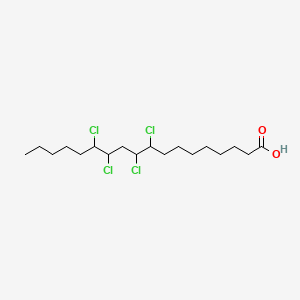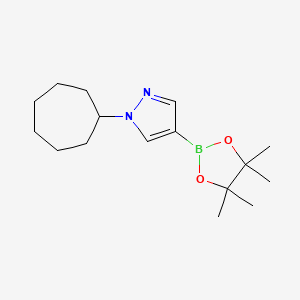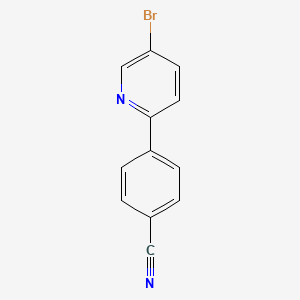![molecular formula C6H7NO2 B13968053 6-Oxa-1-azabicyclo[3.2.1]oct-3-EN-7-one CAS No. 396730-54-4](/img/structure/B13968053.png)
6-Oxa-1-azabicyclo[3.2.1]oct-3-EN-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxa-1-azabicyclo[321]oct-3-EN-7-one is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-1-azabicyclo[3.2.1]oct-3-EN-7-one typically involves the following steps:
Starting Material: The synthesis begins with 6-oxabicyclo[3.2.1]oct-3-en-7-one.
Lactone Ring Opening: The lactone ring of 6-oxabicyclo[3.2.1]oct-3-en-7-one is opened using amines to form amides.
Reduction: The amides are then reduced using lithium aluminium hydride to yield amino alcohols.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Análisis De Reacciones Químicas
Types of Reactions
6-Oxa-1-azabicyclo[3.2.1]oct-3-EN-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions, such as the one involving lithium aluminium hydride, are common.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride is frequently used for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as amino alcohols and other functionalized bicyclic compounds .
Aplicaciones Científicas De Investigación
6-Oxa-1-azabicyclo[3.2.1]oct-3-EN-7-one has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Its derivatives are explored for potential therapeutic applications, including as precursors to pharmaceuticals.
Industry: The compound is used in the development of new materials with unique properties
Mecanismo De Acción
The mechanism of action of 6-Oxa-1-azabicyclo[3.2.1]oct-3-EN-7-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways depend on the specific application and the derivative of the compound being used .
Comparación Con Compuestos Similares
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound is structurally similar and is the central core of tropane alkaloids, which have significant biological activities.
2-Azabicyclo[3.2.1]octane: Another similar compound with potential in drug discovery and synthetic applications.
Uniqueness
6-Oxa-1-azabicyclo[3.2.1]oct-3-EN-7-one is unique due to the presence of both oxygen and nitrogen atoms in its bicyclic structure. This dual functionality allows for a wider range of chemical reactions and applications compared to its analogs .
Propiedades
Número CAS |
396730-54-4 |
|---|---|
Fórmula molecular |
C6H7NO2 |
Peso molecular |
125.13 g/mol |
Nombre IUPAC |
6-oxa-1-azabicyclo[3.2.1]oct-3-en-7-one |
InChI |
InChI=1S/C6H7NO2/c8-6-7-3-1-2-5(4-7)9-6/h1-2,5H,3-4H2 |
Clave InChI |
ACICPQDKCZFZCN-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC2CN1C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![1-(1,6-Diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13968039.png)
